6-Amino-3-bromopicolinonitrile

Neuroscience Immunology Pain Research

Select 6-Amino-3-bromopicolinonitrile (CAS 884541-48-4) for its proven 2.03-fold higher binding affinity at the human NK1 receptor (Ki = 6.40 nM) versus the 5-bromo isomer—making it the preferred starting scaffold for pain, depression, and emesis drug discovery. Its precisely quantified BChE inhibitory activity (IC50 5.02–12.2 µM) provides a benchmark for Alzheimer's SAR studies. The 3-bromo substituent enables efficient Suzuki-Miyaura and Buchwald-Hartwig couplings; ≥97% purity minimizes catalyst poisoning for reproducible, high-yield parallel synthesis. Not interchangeable with positional isomers.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
CAS No. 884541-48-4
Cat. No. B1523594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-bromopicolinonitrile
CAS884541-48-4
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1Br)C#N)N
InChIInChI=1S/C6H4BrN3/c7-4-1-2-6(9)10-5(4)3-8/h1-2H,(H2,9,10)
InChIKeyFCGPVQQWFHMKPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-3-bromopicolinonitrile (CAS 884541-48-4): A Versatile Heterocyclic Building Block with Documented Biological Activity


6-Amino-3-bromopicolinonitrile (CAS 884541-48-4), also known as 6-amino-3-bromo-2-cyanopyridine, is a heterocyclic picolinonitrile derivative characterized by a pyridine ring bearing an amino group at the 6-position, a bromine atom at the 3-position, and a nitrile group at the 2-position . It is a synthetic small molecule with the molecular formula C₆H₄BrN₃ and a molecular weight of 198.02 g/mol, typically supplied at purities of 97-98% . The compound is primarily utilized as a pharmaceutical intermediate and research building block, and has been evaluated in various biological assays, including studies for enzyme inhibition and receptor binding [1].

Why Substituting 6-Amino-3-bromopicolinonitrile with Positional Isomers or Analogues Carries Significant Scientific Risk


6-Amino-3-bromopicolinonitrile (CAS 884541-48-4) cannot be interchangeably substituted with its positional isomers or other brominated picolinonitriles due to the distinct steric and electronic properties conferred by the precise placement of the bromine atom at the 3-position. This specific substitution pattern dictates the molecule's reactivity in cross-coupling reactions and its interaction with biological targets [1]. For instance, the 5-bromo isomer (CAS 1314974-91-8) and the 4-bromo isomer (CAS 1805123-73-2) are distinct chemical entities with different CAS numbers and, crucially, are expected to exhibit divergent binding affinities and synthetic utility . The selection of the correct isomer is therefore a critical decision point in both medicinal chemistry and materials science, directly impacting synthetic route efficiency and the biological profile of the final product.

Quantitative Differentiation of 6-Amino-3-bromopicolinonitrile (CAS 884541-48-4) Relative to Comparators


Comparative Binding Affinity at the Human NK1 Receptor

In a direct head-to-head comparison using the same assay platform (BindingDB), the 3-bromo isomer (target compound) demonstrates a 2.03-fold higher binding affinity for the human NK1 receptor than the 5-bromo isomer [1][2]. This quantifiable difference in Ki is critical for projects where target engagement potency is a primary consideration.

Neuroscience Immunology Pain Research

Comparative Butyrylcholinesterase (BChE) Inhibitory Activity

While data for the 5-bromo isomer is not available for direct comparison, the target 3-bromo isomer exhibits measurable butyrylcholinesterase (BChE) inhibition. In contrast, related bromo-picolinonitrile derivatives, such as those tested in kinase assays (e.g., IC50: 30 nM for a related kinase inhibitor [1]), demonstrate that the introduction of a bromine atom at the 3-position can confer potent enzyme inhibition. The BChE activity of the target compound (IC50 range 5.02 - 12.2 µM ) provides a specific, quantifiable benchmark that is absent for many other isomers, supporting its selection for projects targeting cholinesterases.

Neurodegenerative Disease Enzyme Inhibition Alzheimer's Research

Purity Specifications as a Determinant of Reproducibility in Synthesis

Commercial availability of the 3-bromo isomer with a higher standard purity (98%) compared to the commonly offered 95% purity for the 5-bromo isomer provides a tangible advantage. The 3% purity difference directly correlates to a lower level of unknown impurities, which is crucial for ensuring consistent reaction outcomes, particularly in sensitive catalytic cycles like Suzuki-Miyaura cross-couplings where trace contaminants can poison palladium catalysts and significantly reduce yields [1].

Organic Synthesis Process Chemistry Medicinal Chemistry

Validated Research and Industrial Applications for 6-Amino-3-bromopicolinonitrile (CAS 884541-48-4)


Lead Optimization in NK1 Receptor Antagonist Programs

Given its 2.03-fold higher binding affinity (Ki = 6.40 nM) at the human NK1 receptor compared to the 5-bromo isomer [1], 6-Amino-3-bromopicolinonitrile is the preferred starting scaffold for medicinal chemistry campaigns focused on developing novel treatments for pain, depression, and emesis. Its superior potency allows for a more favorable therapeutic window and reduces the required dose for in vivo proof-of-concept studies.

Development of Butyrylcholinesterase (BChE) Inhibitors

With a defined BChE inhibitory activity range (IC50 5.02-12.2 µM) [1], this compound serves as a quantifiable starting point for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents for Alzheimer's disease and other neurodegenerative conditions. The availability of this specific activity data provides a benchmark that is lacking for many of its positional isomers, enabling a data-driven optimization strategy.

Precursor in Palladium-Catalyzed Cross-Coupling Synthesis

The 3-bromo substituent is a highly effective handle for Suzuki-Miyaura and Buchwald-Hartwig couplings, as supported by general reactivity principles for this scaffold class [1]. The compound's high commercial purity (98%) minimizes catalyst poisoning, ensuring high and reproducible yields in the construction of complex molecular architectures for drug discovery and materials science. This makes it a robust and reliable building block for parallel synthesis and library generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Amino-3-bromopicolinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.